1,3-Dimethylguanidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

While 1,3-dimethylguanidine (C3H9N3) exists and is listed in various databases like PubChem [National Institutes of Health (.gov). PubChem Compound Summary for 1,3-Dimethylguanidine. ], information regarding its specific applications in scientific research is currently scarce.

This scarcity of information could be attributed to several factors:

- Limited research focus: The compound might not have garnered significant scientific interest, leading to a lack of dedicated research efforts.

- Emerging research area: Research on 1,3-dimethylguanidine might be in its initial stages, and relevant findings might not yet be widely published or disseminated.

- Alternative nomenclature: The compound might be referred to by different names or synonyms in scientific literature, making it challenging to locate relevant research using a single search term.

1,3-Dimethylguanidine is an organic compound with the molecular formula C₃H₉N₃. It is classified as a guanidine derivative, characterized by the presence of two methyl groups attached to the nitrogen atoms in its structure. This compound is known for its basicity and is often utilized in various

- Basicity: Due to its basic nature, it can act as a proton acceptor in acid-base reactions.

- Nucleophilic Reactions: It can react with electrophiles, making it useful in synthetic organic chemistry.

- Formation of Guanidines: It can be involved in the synthesis of other guanidine derivatives through reactions with isocyanates or other amines .

1,3-Dimethylguanidine exhibits significant biological activity. It acts as a modulator of enzyme activities and has been studied for its effects on various biochemical pathways. Its interaction with enzymes can influence metabolic processes, making it a compound of interest in pharmacological research. Additionally, it has been noted for potential roles in neurochemistry and may have implications in studying neurodegenerative diseases.

Several methods exist for synthesizing 1,3-Dimethylguanidine:

- Direct Methylation: The compound can be synthesized by the methylation of guanidine using methyl iodide or dimethyl sulfate.

- Reaction with Isocyanates: Another method involves reacting guanidine with isocyanates to yield 1,3-Dimethylguanidine.

- One-Pot Reactions: Recent advancements have introduced more environmentally friendly one-pot synthesis methods that combine multiple steps into a single reaction .

1,3-Dimethylguanidine has diverse applications across various fields:

- Chemical Synthesis: It serves as a building block in the synthesis of pharmaceuticals and agrochemicals.

- Catalysis: Its basic properties make it useful as a catalyst or co-catalyst in organic reactions.

- Biochemical Research: It is employed in studies related to enzyme modulation and metabolic pathways.

Research has shown that 1,3-Dimethylguanidine interacts with several biological targets. Its role as an enzyme modulator suggests that it can influence enzymatic activity and metabolic rates. Studies indicate that it may affect neurotransmitter systems, which could have implications for understanding cognitive functions and disorders.

1,3-Dimethylguanidine shares structural similarities with several other guanidine derivatives. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1,1-Dimethylguanidine | C₃H₈N₂ | Contains only one methyl group on one nitrogen atom. |

| 1,2-Dimethylguanidine | C₄H₁₁N₃ | Has an additional carbon atom compared to 1,3-Dimethylguanidine. |

| 2-Cyano-1,3-dimethylguanidine | C₄H₈N₄O | Features a cyano group that alters its reactivity and properties. |

1,3-Dimethylguanidine stands out due to its specific arrangement of methyl groups and its resultant properties, making it particularly effective in biological systems and synthetic applications.

Atomic Composition and Bonding Configuration

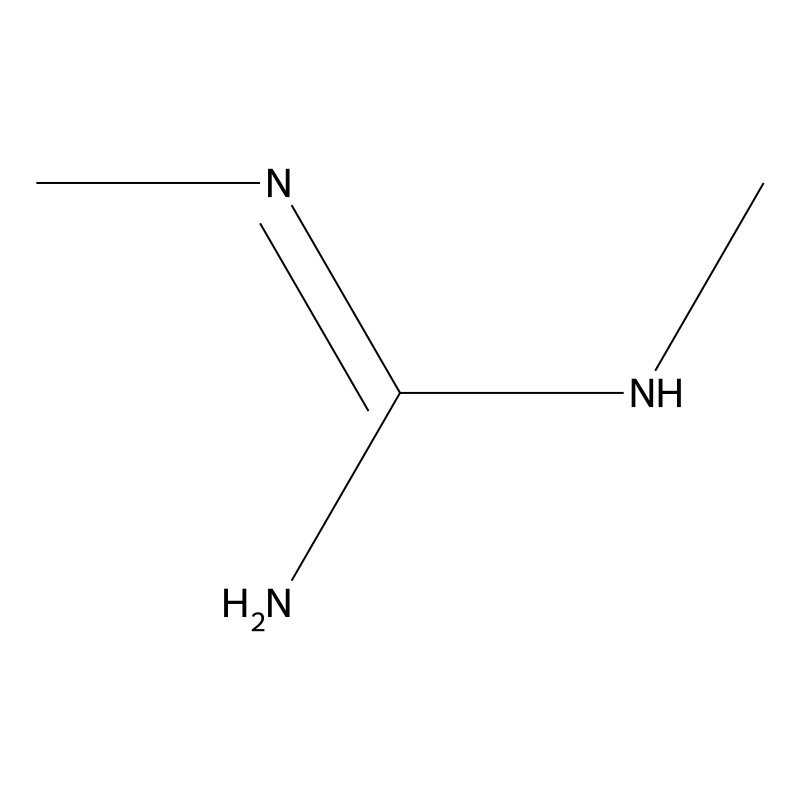

The molecular structure of 1,3-dimethylguanidine consists of three carbon atoms, nine hydrogen atoms, and three nitrogen atoms arranged in a specific geometric configuration [1] [7]. The central guanidine moiety features a carbon atom bonded to three nitrogen atoms, with two of these nitrogen atoms bearing methyl substituents [1] [3].

The bonding configuration demonstrates significant electronic delocalization across the guanidinium framework [31] [32]. The central carbon-nitrogen bonds exhibit partial double bond character due to resonance effects, with the positive charge being distributed across the nitrogen atoms when protonated [33] [36]. The molecular geometry is characterized by planarity, which facilitates optimal orbital overlap and resonance stabilization [35].

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₃H₉N₃ | [1] |

| Molecular Weight | 87.12 g/mol | [1] |

| CAS Registry Number | 3324-71-8 | [1] |

| IUPAC Name | 1,2-dimethylguanidine | [1] |

| SMILES Notation | CNC(=NC)N | [1] |

| InChI Key | LINDOXZENKYESA-UHFFFAOYSA-N | [1] |

The bonding arrangement features three distinct nitrogen environments: two methylated amino groups and one imine nitrogen [1] [31]. The electronic structure demonstrates Y-delocalization with six π-electrons distributed across the bonding orbitals, contributing to the molecule's stability and aromatic-like character [32].

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides definitive identification of 1,3-dimethylguanidine through characteristic chemical shift patterns [11] [24]. Proton nuclear magnetic resonance analysis reveals distinct signals corresponding to the methyl groups attached to the nitrogen atoms [26] [28]. The chemical environment of the methylated nitrogens produces characteristic resonances that distinguish this compound from other guanidine derivatives [11] [25].

Carbon-13 nuclear magnetic resonance spectroscopy demonstrates the presence of three distinct carbon environments: the central guanidine carbon and the two methyl carbons [11] [25]. The central carbon typically appears at a chemical shift characteristic of guanidine derivatives, while the methyl carbons exhibit chemical shifts consistent with nitrogen-bound alkyl groups [11] [29].

| Spectroscopic Method | Key Observations | Diagnostic Features |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Methyl group signals | Nitrogen-bound CH₃ resonances [26] |

| ¹³C Nuclear Magnetic Resonance | Three carbon environments | Central guanidine carbon, methyl carbons [25] |

| Infrared Spectroscopy | Nitrogen-hydrogen stretching | Characteristic frequencies for amino groups [12] |

| Mass Spectrometry | Molecular ion peak | m/z 87 for molecular ion [10] |

Infrared spectroscopy reveals characteristic absorption bands associated with nitrogen-hydrogen stretching vibrations and carbon-nitrogen bond vibrations [12] [26]. The amino groups produce distinct absorption patterns in the infrared spectrum, providing confirmatory evidence for the molecular structure [12].

Mass spectrometry analysis demonstrates a molecular ion peak at mass-to-charge ratio 87, corresponding to the molecular weight of 1,3-dimethylguanidine [10] [20]. The fragmentation pattern provides additional structural information through characteristic loss of methyl groups and other molecular fragments [10] [27].

Comparative Analysis of Tautomeric Forms

The tautomeric behavior of 1,3-dimethylguanidine involves potential proton migration between different nitrogen atoms within the molecule [13] [14]. Guanidine derivatives can exist in multiple tautomeric forms depending on the position of protonation and the electronic distribution across the nitrogen atoms [13] [16].

The primary tautomeric equilibrium involves the distribution of positive charge across the three nitrogen atoms when the molecule is protonated [13] [33]. Nuclear magnetic resonance studies at variable temperatures have been employed to investigate tautomeric interconversion rates and equilibrium positions [13] [14].

| Tautomeric Form | Stability Characteristics | Spectroscopic Evidence |

|---|---|---|

| N1-Protonated Form | Enhanced resonance stabilization | Characteristic nitrogen chemical shifts [13] |

| N3-Protonated Form | Alternative resonance structure | Variable temperature studies [13] |

| Neutral Form | Lower basicity state | Comparative analysis required [14] |

The comparative analysis reveals that the most stable tautomeric forms involve protonation at specific nitrogen positions that maximize resonance stabilization [13] [16]. The electronic delocalization patterns differ between tautomeric forms, affecting their relative stabilities and spectroscopic properties [14] [18].

Temperature-dependent nuclear magnetic resonance studies have provided insights into the kinetics of tautomeric interconversion [13] [14]. At elevated temperatures, rapid exchange between tautomeric forms may be observed, while at lower temperatures, individual tautomers can be distinguished spectroscopically [13] [16].